molecular formula C16H11FN2O3 B8227420 NF-kappaBeta activator 2

NF-kappaBeta activator 2

Cat. No.: B8227420
M. Wt: 298.27 g/mol
InChI Key: VGJMPWREFUKMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NF-kappaBeta activator 2: is a potent, orally active compound that efficiently activates the nuclear factor kappa B pathway. This compound has an effective concentration (EC50) value of 1.58 micromolar. By enhancing the expression and activation of nuclear factor kappa B, it induces the synthesis of superoxide dismutase 2, making it valuable for research in amyotrophic lateral sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NF-kappaBeta activator 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic route and reaction conditions are proprietary and detailed in specialized chemical databases .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: NF-kappaBeta activator 2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

NF-kappaBeta activator 2 exerts its effects by enhancing the expression and activation of the nuclear factor kappa B pathway. This pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. The compound interacts with molecular targets such as cytokines, growth factors, and toll-like receptors, leading to the activation of nuclear factor kappa B and subsequent gene expression .

Comparison with Similar Compounds

Uniqueness: NF-kappaBeta activator 2 is unique due to its potent and specific activation of the nuclear factor kappa B pathway, making it a valuable tool for research in various fields. Its ability to induce superoxide dismutase 2 synthesis further distinguishes it from other similar compounds .

Properties

IUPAC Name

3-[2-(2-fluoroanilino)-1,3-oxazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-12-6-1-2-7-13(12)19-16-18-9-14(22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJMPWREFUKMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=C(O2)C3=CC(=CC=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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